1-[1-(2-FLUOROPHENYL)PYRROLIDIN-3-YL]METHANAMINE DIHYDROCHLORIDE
Overview
Description
1-[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanamine dihydrochloride is a chemical compound with the molecular formula C11H16ClFN2 It is a heterocyclic compound containing a pyrrolidine ring substituted with a fluorophenyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanamine dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic substitution reactions using fluorobenzene derivatives.
Formation of the Methanamine Group: The methanamine group can be introduced through reductive amination reactions using appropriate amines and reducing agents.
Formation of the Dihydrochloride Salt: The final compound is obtained by treating the free base with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process typically includes optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanamine dihydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Pharmacology: The compound is studied for its potential effects on neurotransmitter systems and its role in modulating receptor activity.
Biology: It is used in biochemical assays to study enzyme interactions and cellular pathways.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity to these targets, while the pyrrolidine ring provides structural stability. The compound may modulate the activity of neurotransmitter receptors, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-[1-(2-Chlorophenyl)pyrrolidin-3-yl]methanamine dihydrochloride
- 1-[1-(2-Bromophenyl)pyrrolidin-3-yl]methanamine dihydrochloride
- 1-[1-(2-Methylphenyl)pyrrolidin-3-yl]methanamine dihydrochloride
Uniqueness
1-[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanamine dihydrochloride is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and pharmacokinetic profiles compared to its analogs.
Properties
IUPAC Name |
[1-(2-fluorophenyl)pyrrolidin-3-yl]methanamine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2.2ClH/c12-10-3-1-2-4-11(10)14-6-5-9(7-13)8-14;;/h1-4,9H,5-8,13H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVQSKZGSDMJCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)C2=CC=CC=C2F.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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